![molecular formula C7H7F3N2 B3130995 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 347361-46-0](/img/structure/B3130995.png)

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Vue d'ensemble

Description

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It has the empirical formula C4H3F3N2 and a molecular weight of 136.08 . It’s used in the synthesis of various compounds and participates in the synthesis of disubstituted pyrimidines .

Synthesis Analysis

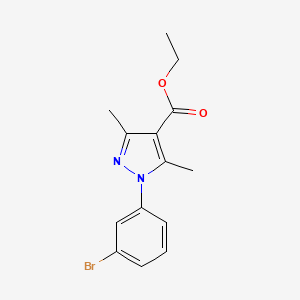

3-(Trifluoromethyl)pyrazole undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It may also be used in copper-catalyzed pyrazole N-arylation .Molecular Structure Analysis

Pyrazole compounds, including 3-(Trifluoromethyl)pyrazole, contain a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms . The shifting C-N double bond inside the heterocycle endows pyrazoles with tautomerism .Chemical Reactions Analysis

The reactivity of 3-(Trifluoromethyl)pyrazole is influenced by its tautomeric and conformational preferences . It’s used as a precursor in the synthesis of condensed heterocyclic systems .Physical and Chemical Properties Analysis

3-(Trifluoromethyl)pyrazole has a boiling point of 70°C at 2mmHg and a melting point of 45-47°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

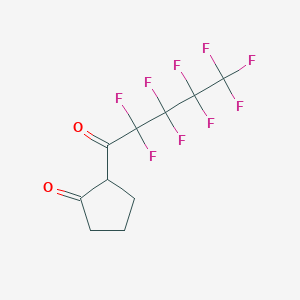

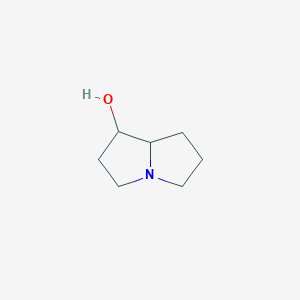

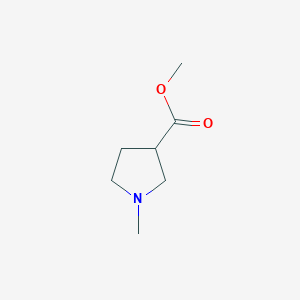

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole and its derivatives are used in various synthetic applications. One study describes the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles through intramolecular dipolar cycloaddition of nitrilimines to alkynes (Winters, Teleha, & Sui, 2014). Another research elaborates on the synthesis of 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles, highlighting their comprehensive characterization through crystallographic analysis, determination of pKa values, and fluorescence measurements (Gerus et al., 2012).

Structural Analysis

The structural aspects of such compounds have been a focus of several studies. The molecular structure of related molecules like 3,5-bis(trifluoromethyl)pyrazole has been examined, with findings on the formation of tetramers through N–H···N hydrogen bonds and the presence of dynamic disorder involving intramolecular proton transfers (Alkorta et al., 1999).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, pyrazoles, including trifluoromethylated variants, show potential as pesticides, anti-inflammatory medications, and antitumor drugs. A study reports the synthesis of a trifluoromethylated indenopyrazole, suggesting its potential medicinal applications (Lam, Park, & Sloop, 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole compounds are known to exhibit a variety of interactions with their targets . For example, some pyrazole derivatives inhibit γ-aminobutyric acid (GABA)-gated chloride channels, resulting in uncontrolled hyperactivity of the central nervous system of parasites .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways . For instance, some pyrazole derivatives have been found to inhibit the synthesis of prostaglandin H2, a key step in prostanoid synthesis .

Result of Action

Pyrazole derivatives are known to have a variety of effects at the molecular and cellular level . For instance, some 1,3,4,5 tetra-substituted pyrazole molecules have shown antimicrobial activity against E. coli, S. aureus, C. albicans, and Aspergillus flavus .

Propriétés

IUPAC Name |

3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-4-2-1-3-5(4)11-12-6/h1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVFXOQFVSGNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

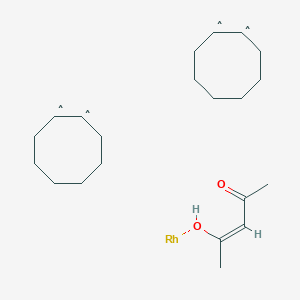

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

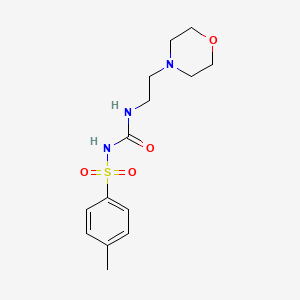

![3-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B3130957.png)

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)